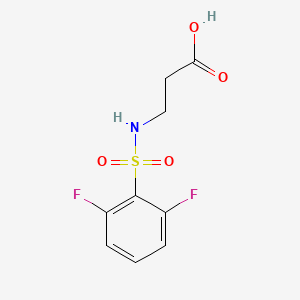
2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine
Übersicht
Beschreibung
2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine (IPTFP) is an organofluorine compound with a wide range of applications in the chemical and pharmaceutical industries. It is a highly versatile compound and has been used in a variety of synthetic, analytical, and medicinal applications. IPTFP is a trifluoromethylated phenylamine derivative that is used as a building block for a wide range of organic compounds. It is a relatively simple compound that is easy to synthesize, affordable, and can be used in a variety of applications.
Wissenschaftliche Forschungsanwendungen
2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine has a wide variety of scientific research applications. It is used as a building block for a range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in a variety of analytical techniques, such as gas chromatography, liquid chromatography, and mass spectrometry. In addition, this compound is used in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine is not completely understood. However, it is believed that the compound can act as an electron acceptor in organic reactions, allowing for the formation of C-C bonds. Additionally, it is believed that the trifluoromethyl group can act as a hydrogen bond acceptor, allowing for the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can act as an antioxidant, and may have potential applications in the treatment of certain diseases. Additionally, it is believed that the compound can act as an enzyme inhibitor and may have potential applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, inexpensive, and can be used as a building block for a wide range of organic compounds. Additionally, it can be used in a variety of analytical techniques. However, it is important to note that the compound can be toxic at high concentrations and should be handled with care.
Zukünftige Richtungen
The potential applications of 2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine are vast and varied. In the future, the compound could be used in the development of novel pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of polymers and other materials. It could also be used in the development of new analytical techniques and in the treatment of diseases. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.
Eigenschaften
IUPAC Name |
2-(3-iodophenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3INO/c14-13(15,16)8-4-5-12(11(18)6-8)19-10-3-1-2-9(17)7-10/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNHRUSVEJGMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



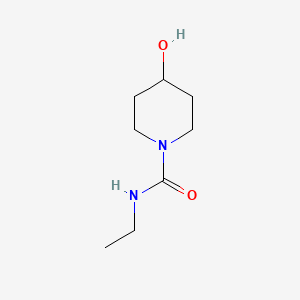
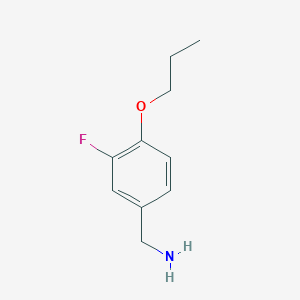
![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1386135.png)

![4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1386137.png)
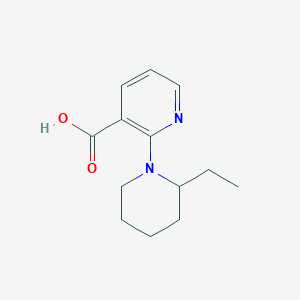
amine](/img/structure/B1386141.png)
amine](/img/structure/B1386142.png)
![4-[Methyl(propyl)amino]benzaldehyde](/img/structure/B1386143.png)
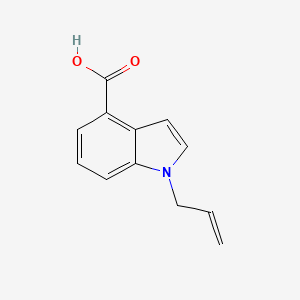

![N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine](/img/structure/B1386152.png)

